2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol
Overview
Description
2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol is a chemical compound that belongs to the phenethylamine class. It is known for its psychoactive properties and has been studied for its potential effects on the human body. This compound is structurally related to other phenethylamines, which are known for their stimulant and hallucinogenic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol typically involves the reaction of 2,5-dimethoxyphenethylamine with formaldehyde and a phenol derivative under acidic conditions. The reaction proceeds through a Mannich reaction, where the amine, formaldehyde, and phenol form a new carbon-nitrogen bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Explored for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol involves its interaction with various molecular targets in the body. It primarily acts on neurotransmitter receptors, such as serotonin and dopamine receptors, leading to altered neurotransmission and psychoactive effects. The compound’s effects on these receptors can result in changes in mood, perception, and cognition.
Comparison with Similar Compounds
Similar Compounds
2-({[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol:
2-({[2-(4-Chloro-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol:
Uniqueness
2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol is unique due to its specific substitution pattern on the aromatic ring, which influences its binding affinity and activity at neurotransmitter receptors. This structural uniqueness contributes to its distinct pharmacological profile compared to other similar compounds.
Properties
IUPAC Name |
2-[[2-(2,5-dimethoxyphenyl)ethylamino]methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-20-15-7-8-17(21-2)13(11-15)9-10-18-12-14-5-3-4-6-16(14)19/h3-8,11,18-19H,9-10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSDQXKNRDQTTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCNCC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10843506 | |
Record name | 2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10843506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919797-17-4 | |
Record name | 2,5-Dimethoxy-(N-(2-hydroxybenzyl))phenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919797174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10843506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-DIMETHOXY-(N-(2-HYDROXYBENZYL))PHENETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A5VW2R14B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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